![molecular formula C15H10F3NO2S B6311699 2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 1858252-27-3](/img/structure/B6311699.png)
2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one, commonly known as MT-TFMO, is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the oxazepinone family of compounds and has been found to have a wide range of biological activities. MT-TFMO has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties, and its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
MT-TFMO has been studied for its potential therapeutic applications. In particular, it has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been studied for its ability to modulate the activity of the immune system, as well as its potential use in the treatment of various diseases. Furthermore, MT-TFMO has been studied for its potential use in the development of new drugs and drug delivery systems.
Mécanisme D'action
The exact mechanism of action of MT-TFMO is not yet fully understood. However, it is believed to interact with various receptors and enzymes in the body, leading to the modulation of various biochemical and physiological processes. In particular, it has been found to interact with the cannabinoid receptors CB1 and CB2, as well as the G-protein-coupled receptor GPR55. Furthermore, it has been found to inhibit the enzyme cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
MT-TFMO has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. Furthermore, it has been found to modulate the activity of the immune system, as well as its potential use in the treatment of various diseases. In addition, it has been found to possess neuroprotective and anticonvulsant properties, as well as to possess anti-diabetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using MT-TFMO in laboratory experiments is its availability. It is commercially available, and thus can be easily obtained for use in experiments. Furthermore, the compound is relatively stable and can be stored for long periods of time. However, it is important to note that the compound is slightly toxic and should be handled with care.
Orientations Futures
Given its wide range of biological activities, there are a number of potential future directions for the study of MT-TFMO. In particular, further research is needed to better understand its mechanism of action, as well as its potential use in the development of new drugs and drug delivery systems. Additionally, further research is needed to investigate its potential use in the treatment of various diseases. Furthermore, further research is needed to investigate its potential use in the development of new therapies for neurological and psychiatric disorders. Finally, further research is needed to investigate its potential use in the development of new treatments for cancer and other diseases.
Méthodes De Synthèse
MT-TFMO is synthesized via a two-step process that involves the condensation of 4-methylthio-1,3-dioxane and 4-trifluoromethyl-1,3-dioxane. The first step of the reaction is the condensation of the two compounds to form the ketone intermediate, which is then reacted with a base to form the final product. The reaction is conducted under anhydrous conditions and is usually carried out in a refluxing solvent system.
Propriétés
IUPAC Name |
8-methylsulfanyl-3-(trifluoromethyl)-5H-benzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2S/c1-22-9-3-5-12-10(7-9)14(20)19-11-6-8(15(16,17)18)2-4-13(11)21-12/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERJFMYRLMOLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C(F)(F)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

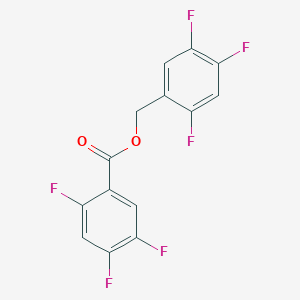

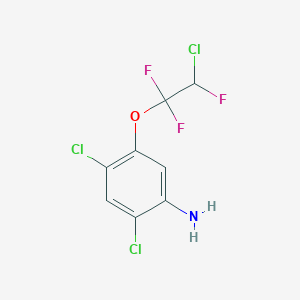

![1,1'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]bis[3,5-bis(trifluoromethyl)-benzene](/img/structure/B6311651.png)


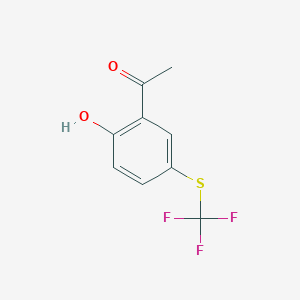
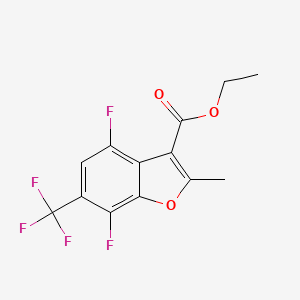
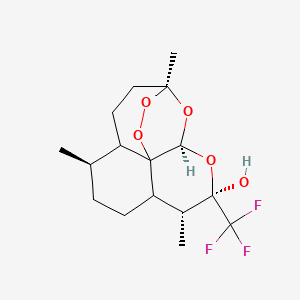

![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)

